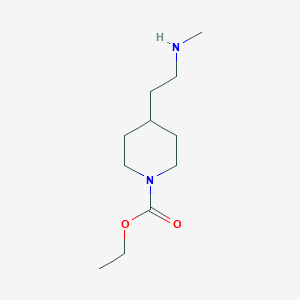

Ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C11H22N2O2 |

|---|---|

Molecular Weight |

214.30 g/mol |

IUPAC Name |

ethyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C11H22N2O2/c1-3-15-11(14)13-8-5-10(6-9-13)4-7-12-2/h10,12H,3-9H2,1-2H3 |

InChI Key |

XODPAEXCGMSUHW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)CCNC |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Functionalization

The synthesis often begins with trans-4-methylpiperidine-2-carboxylic acid or its hydrochloride salt as the key starting material. This intermediate is commercially available or can be synthesized via known routes involving piperidine ring construction and functional group manipulation.

Formation of Ethyl Carbamate (Carboxylate) Group

The carboxylic acid group on the piperidine ring is converted into the ethyl ester via reaction with ethyl chloroformate or similar reagents. However, to avoid highly toxic alkyl chloroformates, alternative methods have been developed using safer reagents and conditions.

For example, sulfuryl chloride (SOCl2) is added to the solution of the hydrochloride salt at low temperatures (0–30°C) to form the corresponding acid chloride intermediate, which is then reacted with ethanol to give the ethyl ester.

The reaction mixture is heated between 50°C and reflux temperature (typically 70°C) for 2 to 24 hours to complete esterification, with 2–4 hours being optimal.

Protection and Deprotection Steps

The amino group at the 2-position may be protected using tert-butyl carbamate (Boc) groups during intermediate steps to prevent side reactions.

The Boc-protected intermediates can be deprotected under acidic conditions to yield the free amine, which is then methylated or further functionalized as required.

Purification and Isolation

After reaction completion, the mixture is cooled to around 35°C and filtered. The solid product is washed with solvents such as acetone to remove impurities.

The crude product is often purified by recrystallization or extraction using organic solvents like ethyl acetate, isopropyl acetate, or methyl ethyl ketone, sometimes in biphasic aqueous-organic systems to separate the free base from hydrochloride salts.

The final product purity typically exceeds 99% as measured by gas chromatography (GC), with molar yields ranging from 90% to 95%.

Comparative Data Table of Key Preparation Parameters

| Step | Conditions | Reagents/Catalysts | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|

| Starting material dissolution | Absolute ethanol, 0–30°C | trans-4-methylpiperidine-2-carboxylic acid hydrochloride | 0–30°C | — | Maintains solution stability |

| Acid chloride formation | Addition of SOCl2, 0–30°C | Sulfuryl chloride (SOCl2) | 0–30°C | — | Intermediate formation for esterification |

| Esterification | Heating to reflux (50–70°C), 2–24 hours | Ethanol | 50–70°C | 90–95 | Converts acid chloride to ethyl ester |

| Reductive amination | Catalytic hydrogenation, mild conditions | Raney Ni, Rh(I) or Ru(II) catalysts | Room temp to mild heat | High | Introduces 2-(methylamino)ethyl substituent with stereoselectivity |

| Protection/deprotection | Boc protection, acidic deprotection | Boc anhydride, acid | Ambient to reflux | — | Protects amines during synthesis |

| Purification | Filtration, washing with acetone, extraction | Ethyl acetate, acetone, aqueous base | Ambient | — | Achieves >99% purity |

Research Findings and Optimization Notes

The use of ethanol as a solvent is preferred for safety and environmental reasons, avoiding methanol contamination.

Maintaining the reaction temperature within specified ranges is critical for controlling reaction rates and avoiding side reactions or decomposition.

The choice of catalyst in the reductive amination step significantly affects stereoselectivity and yield. Rhodium(I) complexes with ferrocene ligands have shown to reduce by-products to less than 1%.

Protecting groups such as Boc improve the handling of intermediates and enhance overall yield by preventing unwanted side reactions.

The process avoids the use of highly toxic alkyl chloroformates by employing alternative reagents such as sulfuryl chloride and controlled esterification conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

Medicine: Investigated for its potential use in treating neurodegenerative diseases and other medical conditions.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit nitric oxide synthase, which plays a role in various physiological processes. This inhibition can lead to reduced inflammation and neuroprotection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Piperidine Derivatives

The pharmacological profile of piperidine derivatives is highly sensitive to substituent variations. Below is a comparative analysis of ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Ester Group Impact: Replacement of the ethyl ester with a tert-butyl group (e.g., tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate) enhances metabolic stability but reduces solubility, making it more suitable as a synthetic intermediate .

Substituent Diversity : The 4-position substituent dictates target specificity. For example, the 2-methoxyphenylpiperazine group in confers affinity for dopamine receptors, whereas indole-containing analogs (e.g., ) show kinase inhibitory activity.

Biological Activity

Overview

Ethyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate is a piperidine derivative characterized by its unique structural features, including a piperidine ring, a carboxylate group, and a methylamino substituent. This compound has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

- Chemical Formula : C13H19N3O2

- Molecular Weight : 263.3354 g/mol

- CAS Number : 1211450-30-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, influencing biochemical pathways and cellular responses. Specific studies have indicated that the compound can modulate neurotransmitter systems, particularly in the context of neurological disorders.

Biological Activity

Recent studies have highlighted several key areas of biological activity for this compound:

- Neurological Effects : The compound shows promise as a lead in developing drugs targeting neurological disorders, such as Alzheimer's disease and other cognitive impairments. Its ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential .

- Antinociceptive Properties : Research has indicated that this compound exhibits analgesic effects, potentially comparable to established analgesics like Piroxicam and Meloxicam .

- Anti-inflammatory Activity : Preliminary pharmacological tests suggest that it may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory conditions .

Comparative Analysis with Similar Compounds

This compound can be compared with other piperidine derivatives to understand its unique biological profile:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Ethyl 4-(methylamino)piperidine-1-carboxylate | C12H17N3O2 | Simple methylamino substitution |

| Tert-butyl 4-(2-(methylamino)ethyl)piperidine | C14H23N3O2 | Enhanced lipophilicity due to tert-butyl group |

| N-Methylpiperidine | C7H17N | Lacks carboxylic functionality |

The presence of both the methylamino group and the ethoxycarbonyl group in this compound allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications .

Case Studies and Research Findings

- Synthesis and Biological Testing : A study synthesized this compound and evaluated its biological activity through various assays. The results indicated significant modulation of receptor activity relevant to pain and inflammation pathways.

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics, with a notable ability to penetrate the BBB, enhancing its potential for treating central nervous system disorders.

- Structure-Activity Relationship (SAR) : Ongoing SAR studies are crucial for optimizing the compound's efficacy and safety profile. Modifications to the piperidine ring or substituents may yield derivatives with improved biological activities.

Q & A

Q. Critical parameters :

- Temperature : Maintain 0–5°C during sensitive steps (e.g., amine alkylation) to avoid side reactions.

- pH : Neutral to slightly basic conditions (pH 7–9) for amine stability.

- Catalysts : Use palladium-based catalysts for coupling reactions or triethylamine for deprotonation .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Q. Methodological workflow :

Chromatography :

- HPLC : Use a C18 column with a methanol/water gradient (60:40 to 90:10) to assess purity (>95%).

- TLC : Monitor reaction progress with silica plates (ethyl acetate/hexane, 1:1).

Spectroscopy :

- NMR : Analyze and spectra for characteristic peaks (e.g., ester carbonyl at ~170 ppm, piperidine protons at 1.2–3.5 ppm).

- FT-IR : Confirm functional groups (e.g., N-H stretch at ~3300 cm, ester C=O at ~1720 cm).

X-ray crystallography : Resolve crystal structure for absolute configuration verification (if crystalline) .

Advanced: What computational strategies predict its biological target interactions?

Q. Stepwise approach :

Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs, kinases).

Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.

Binding affinity calculations : Apply MM-PBSA/GBSA methods to quantify free energy changes.

Q. Key findings :

- The methylaminoethyl group may engage in hydrogen bonding with aspartate residues in enzymatic pockets.

- Piperidine ring flexibility allows conformational adaptation to target sites .

Advanced: How can researchers resolve contradictions in reported biological activities?

Case study : Discrepancies in receptor binding assays may arise from:

- Experimental variability : Differences in assay conditions (e.g., pH, ionic strength).

- Structural analogs : Compare with derivatives (e.g., tert-butyl or acetyl-substituted piperidines) to isolate structure-activity relationships (SAR).

Q. Mitigation strategies :

- Standardized assays : Use uniform protocols (e.g., radioligand displacement at 25°C, pH 7.4).

- Cross-validation : Combine in vitro (e.g., SPR) and in silico (e.g., QSAR) data .

Basic: What are the critical physicochemical properties for experimental design?

| Property | Value | Method |

|---|---|---|

| Solubility | ~50 mg/mL in DMSO | Shake-flask method |

| LogP | 1.8 (predicted) | HPLC retention time |

| Stability | Stable at -20°C (anhydrous) | Accelerated degradation |

Q. Protocol outline :

Dosing : Administer orally (10–50 mg/kg) or intravenously (5 mg/kg) in rodent models.

Bioanalysis : Quantify plasma levels via LC-MS/MS (LOQ: 1 ng/mL).

Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine).

Q. Challenges :

- Metabolic clearance : The ester group may undergo rapid hydrolysis; consider prodrug strategies.

- Blood-brain barrier penetration : Assess via in situ perfusion models .

Advanced: What strategies enhance selectivity for specific biological targets?

Q. SAR-driven modifications :

- Substitution on piperidine : Replace ethyl with bulkier groups (e.g., benzyl) to modulate steric effects.

- Side chain optimization : Introduce fluorinated or chiral centers to improve binding specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.